7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring The presence of an amino group at the 7th position and a dihydro functionality adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst. Another method involves the iron(III)-catalyzed cascade reaction of reducing radicals, which allows for the preparation of various spiro and polycyclic naphthodihydrofurans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, dihydro derivatives, and substituted naphthofurans.
Wissenschaftliche Forschungsanwendungen
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A related compound with a similar fused ring system but different functional groups.
[2,2′]Bi[naphtho[2,3-b]furanyl]: An organic semiconductor with a furan-furan junction.
Uniqueness
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is unique due to the presence of the amino group at the 7th position and the dihydro functionality, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646058-82-4 |
---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one |
InChI |
InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2 |
InChI-Schlüssel |
XCJCBCRNOVUUCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.